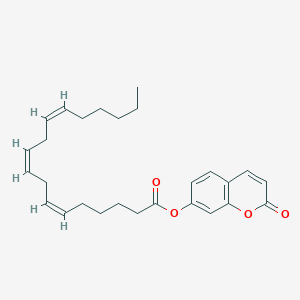

7-Hydroxycoumarinyl-gamma-linolenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxycoumarinyl-gamma-linolenate is a gamma-linolenic acid ester of 7-hydroxycoumarin (umbelliferone) that behaves as a substrate for cPLA2 . Hydrolysis of 7-hydroxycoumarinyl-gamma-linolenate by phospholipase results in the release of the fluorescent compound 7-hydroxycoumarin .

Synthesis Analysis

The synthesis of 7-hydroxycoumarin derivatives involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis

The molecular formula of 7-Hydroxycoumarinyl-gamma-linolenate is C27H34O4 . The InChi Code is InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26 (28)30-24-20-18-23-19-21-27 (29)31-25 (23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- .Chemical Reactions Analysis

The hydrolysis of 7-hydroxycoumarinyl-gamma-linolenate by phospholipase results in the release of the fluorescent compound 7-hydroxycoumarin .Physical And Chemical Properties Analysis

The molecular weight of 7-Hydroxycoumarinyl-gamma-linolenate is 422.6 . It is soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (100 mg/ml) .Scientific Research Applications

Biochemical Research

“7-Hydroxycoumarinyl-gamma-linolenate” is used in biochemical research. It is supplied by Cayman Chemical Company, which provides resources for scientists worldwide to advance human and animal health . .

Synthesis of Novel Derivatives

This compound plays a significant role in the synthesis of novel derivatives. For instance, the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine leads to the formation of novel 8-substituted-7-hydroxy coumarin derivatives .

Spectrophotometric Analysis

The hydrolysis of “7-Hydroxycoumarinyl-gamma-linolenate” by phospholipase results in the release of the fluorescent compound “7-Hydroxycoumarin”. This can be monitored spectrophotometrically (excitation at 335 nm, emission at 450 nm) .

Antifungal Activity

Some derivatives of 7-hydroxy coumarin have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger .

Antibacterial Activity

Certain 7-hydroxy coumarin derivatives have demonstrated enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anti-tumor Activity

Coumarin and 7-hydroxycoumarin have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have also demonstrated activity against several types of animal tumors .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxycoumarinyl-gamma-linolenate is cytosolic phospholipase A2 (cPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, leading to the release of arachidonic acid, a precursor for various bioactive lipid mediators.

Mode of Action

7-Hydroxycoumarinyl-gamma-linolenate interacts with cPLA2 as a fluorogenic substrate . When cPLA2 acts on this compound, it results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Biochemical Pathways

The action of 7-Hydroxycoumarinyl-gamma-linolenate primarily affects the phospholipid metabolism pathway . By acting as a substrate for cPLA2, it influences the production of arachidonic acid and subsequent bioactive lipid mediators. These mediators play key roles in various physiological processes, including inflammation and cell signaling.

Result of Action

The hydrolysis of 7-Hydroxycoumarinyl-gamma-linolenate by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be used as a measure of cPLA2 activity, providing insights into the status of phospholipid metabolism and related physiological processes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-oxochromen-7-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIXSKJJCANUQD-QNEBEIHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161180-12-7 |

Source

|

| Record name | 6,9,12-Octadecatrienoic acid, 2-oxo-2H-1-benzopyran-7-yl ester, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161180-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)

![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)

![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)